molecular formula C29H23F3N4O2 B608266 JW-7-25-1 CAS No. 1222998-57-3

JW-7-25-1

Cat. No. B608266
CAS RN: 1222998-57-3
M. Wt: 516.52
InChI Key: RVRAVVMEXPPOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JW-7-25-1 is a potent multi-target inhibitor, acting on MELK, PIK3CA, mTOR, GSK3A and CDK7.

Scientific Research Applications

1. Astrophysical Research

Research in astrophysics has utilized JW-7-25-1. For instance, "The collapse of a molecular cloud core to stellar densities using radiation non-ideal magnetohydrodynamics" by J. Wurster, M. Bate, and Daniel J. Price (2018) discusses the support of JW in the context of exploring molecular cloud cores using advanced computational methods. This research contributes significantly to our understanding of stellar formations and astrophysical phenomena (Wurster, Bate, & Price, 2018).

2. Education and Learning Methodologies

This compound finds its application in educational research as well. "The Development of Science Domain Based Learning Tool Which is Integrated with Local Wisdom to Improve Science Process Skill and Scientific Attitude" by A. Dwianto et al. (2017) uses this compound in developing science-based learning media, demonstrating its effectiveness in enhancing the scientific process skills and attitudes of students (Dwianto, Wilujeng, Prasetyo, & Suryadarma, 2017).

3. Magnetic Fields in Star Formation

The impact of non-ideal magnetohydrodynamics on binary star formation, another study by J. Wurster, Daniel J. Price, and M. Bate (2016), leverages this compound in understanding the role of magnetic fields in star formation. This research provides insight into the complex processes governing the formation of binary star systems (Wurster, Price, & Bate, 2016).

4. Software Development for Scientific Research Management

In the field of information technology, this compound is applied in the development of systems for managing scientific research. "Research and Safety Design on the Scientific Research Project Management System Based on J2EE" by Shengju Yang et al. (2015) discusses the use of this compound in designing a system for managing scientific research projects, emphasizing its efficiency and safety (Yang, Shi, & Meng, 2015).

properties

CAS RN

1222998-57-3

Molecular Formula

C29H23F3N4O2

Molecular Weight

516.52

IUPAC Name

9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one

InChI

InChI=1S/C29H23F3N4O2/c30-29(31,32)24-16-21(5-9-26(24)35-13-11-33-12-14-35)36-27(38)10-4-20-17-34-25-8-3-19(15-23(25)28(20)36)18-1-6-22(37)7-2-18/h1-10,15-17,33,37H,11-14H2

InChI Key

RVRAVVMEXPPOCZ-UHFFFAOYSA-N

SMILES

O=C1N(C2=CC=C(N3CCNCC3)C(C(F)(F)F)=C2)C4=C(C=NC5=CC=C(C6=CC=C(O)C=C6)C=C54)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JW-7-25-1;  JW 7-25-1;  JW7-25-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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